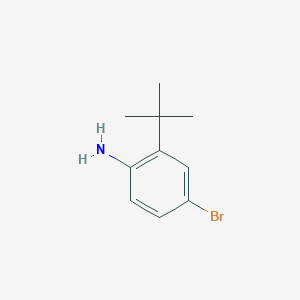

4-Bromo-2-tert-butylaniline

Übersicht

Beschreibung

4-Bromo-2-tert-butylaniline is a chemical compound with the molecular formula C10H14BrN . It is a sterically hindered aniline .

Synthesis Analysis

The synthesis of this compound could involve a copper-catalyzed cross-coupling reaction for the effective amination of 2-chlorobenzoic acids . Another method involves the addition of an acetyl group to a molecule that does not readily oxidize and substitutes largely at the para position .Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the fourth carbon of an aniline ring, and a tert-butyl group attached to the second carbon . The average mass of the molecule is 228.129 Da .Chemical Reactions Analysis

This compound may participate in various chemical reactions. For instance, 2-tert-butylaniline, a related compound, participates in chemo- and regioselective copper-catalyzed cross-coupling reactions for the effective amination of 2-chlorobenzoic acids .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 261.4±20.0 °C at 760 mmHg, and a flash point of 111.9±21.8 °C . It has a molar refractivity of 56.6±0.3 cm3, and a polar surface area of 26 Å2 .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

- 4-Bromo-2-tert-butylaniline has been studied for its chemical properties, such as dissociation constants and reaction rates. For instance, its dissociation constants were compared to those of other halogenated anilines, and the influence of the ortho-halogen atom on the basicity was examined. The rates of deacetylation of corresponding acetanilides are also notable, indicating its potential in various chemical synthesis processes (Koning, 2010).

Synthesis of Antimicrobial Agents

- The compound has been used in the synthesis of substituted phenyl azetidines, which show promise as antimicrobial agents. This demonstrates its utility in creating compounds that could be used in healthcare and pharmaceutical research (Doraswamy & Ramana, 2013).

Synthesis of Tertiary Amines and Sulfides

- It has been involved in reactions leading to the synthesis of tertiary amines and sulfides. These compounds have a wide range of applications in organic chemistry and material science (Pevzner, 2003).

Creation of Electron-Rich Peptides

- This chemical has been used in the palladium-catalyzed N-arylations of amino acid tert-butyl esters, leading to the creation of electron-rich N-aryl peptides. These peptides have potential applications in biochemical and pharmaceutical research (Young, Guthrie, & Proulx, 2019).

Development of Fluorescent Sensors

- The compound has been instrumental in the development of fluorescent sensors, particularly for enantioselective sensing of chiral amino alcohols. This could have implications in the fields of analytical chemistry and diagnostics (Liu, Pestano, & Wolf, 2008).

Use in Organic Synthesis

- It has been utilized in various organic synthesis processes, demonstrating its versatility and importance in creating complex organic molecules. This includes its use in creating compounds with improved drug-like properties and aiding in understanding metabolic clearance processes (Thomson, Reilly, & Sandham, 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

4-Bromo-2-tert-butylaniline is an organic compound that is commonly employed in organic synthesis . The primary targets of this compound are various organic molecules, where it is used to introduce the bromo-tert-butyl group, enhancing their chemical properties and reactivity.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can participate in chemo- and regioselective copper-catalyzed cross-coupling reactions for the effective amination of 2-chlorobenzoic acids . The bromo-tert-butyl group of the compound can be introduced into a variety of organic molecules, altering their properties and reactivity.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the organic molecules it interacts with. It is used in the production of various compounds, including 8-Bromo-6-tert-butylquinoline . Therefore, it can influence the biochemical pathways associated with these compounds.

Pharmacokinetics

, density of 1.3±0.1 g/cm3 , and boiling point of 146-147 °C can influence its pharmacokinetics. These properties can affect the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific organic molecules it interacts with and the resulting compounds. For instance, when used in the production of 8-Bromo-6-tert-butylquinoline , it can influence the molecular and cellular processes associated with this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity can be affected by the presence of other chemicals, temperature, and pH. It should be stored at 2-8°C and protected from light to maintain its stability. Safety precautions should be taken to avoid skin contact or inhalation of its dust .

Biochemische Analyse

Biochemical Properties

It is known that the compound has a molecular weight of 228.129 . It is also known to be used in the production of various compounds, including dyes, pigments, pharmaceutical intermediates, and agrochemicals

Cellular Effects

It is known that the compound can cause skin irritation and is harmful if inhaled

Molecular Mechanism

It is known that the compound can participate in organic synthesis reactions

Eigenschaften

IUPAC Name |

4-bromo-2-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHVSOBPZBXNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850012-44-1 | |

| Record name | 4-Bromo-2-tert-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850012441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-tert-butylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ2TQH5R6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

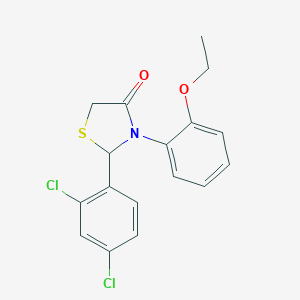

![N-{4-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B494200.png)